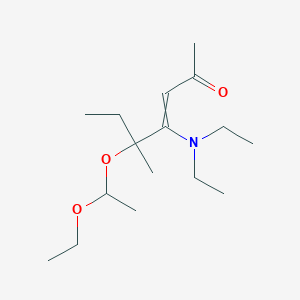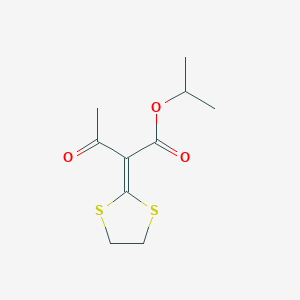
Propan-2-yl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate typically involves the esterification of diisopropyl malonate with 1,3-dithiolane-2-ylidene. The reaction conditions often include the use of a base such as sodium ethoxide in an anhydrous ethanol solution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Propan-2-yl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its role in inhibiting phospholipid biosynthesis, making it a potential tool for studying lipid metabolism.
Medicine: Investigated for its antifungal properties and potential use in developing new antifungal agents.
Industry: Widely used as an insecticide and fungicide in agriculture to protect crops from pests and diseases
Mécanisme D'action
The compound exerts its effects primarily by inhibiting phospholipid biosynthesis. This inhibition disrupts the cell membrane integrity of fungi and insects, leading to their death. The molecular targets include enzymes involved in the biosynthesis pathways of phospholipids .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diisopropyl 1,3-dithiolan-2-ylidenemalonate
- Ethyl isopropyl 1,3-dithiolan-2-ylidenemalonate
Uniqueness
Propan-2-yl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate stands out due to its dual role as both an insecticide and fungicide. Its ability to inhibit phospholipid biosynthesis is a unique feature that makes it effective against a wide range of pests and diseases .
Propriétés
Numéro CAS |
59240-77-6 |
|---|---|
Formule moléculaire |
C10H14O3S2 |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
propan-2-yl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate |
InChI |
InChI=1S/C10H14O3S2/c1-6(2)13-9(12)8(7(3)11)10-14-4-5-15-10/h6H,4-5H2,1-3H3 |
Clé InChI |
DFFVPDZUJMXAQW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C(=C1SCCS1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


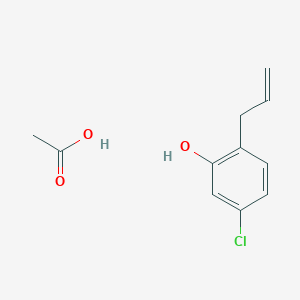
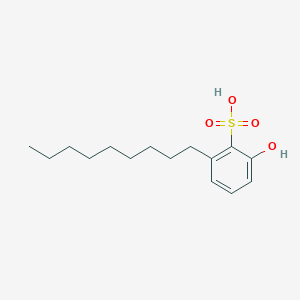
![7-[Acetyl(decan-2-yl)amino]heptanoic acid](/img/structure/B14597732.png)
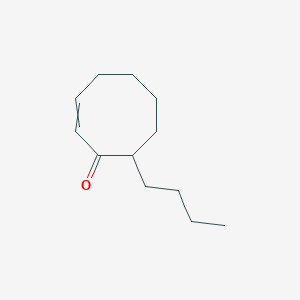
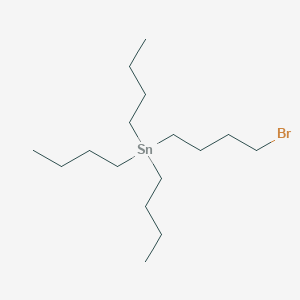
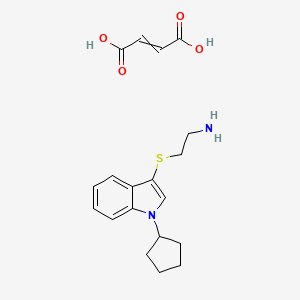
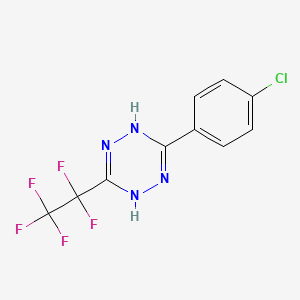
![2,4-Dithiabicyclo[3.2.0]hept-1(5)-ene-3-thione](/img/structure/B14597758.png)
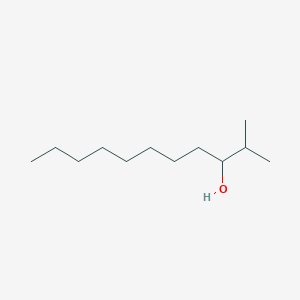
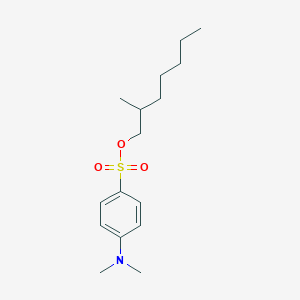
![1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl-](/img/structure/B14597793.png)
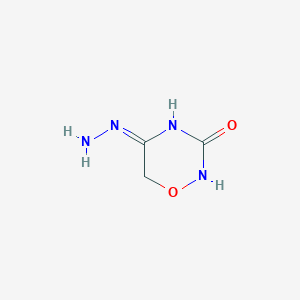
![3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14597812.png)
